molecular formula C23H22FN7O B3413592 N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946242-24-6

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B3413592
CAS No.: 946242-24-6
M. Wt: 431.5 g/mol
InChI Key: XPWYHHWOEMENLC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a complex organic compound that belongs to the class of pteridines. This compound is characterized by the presence of a pteridine core, substituted with a 4-fluorophenyl group and a 4-(2-methoxyphenyl)piperazin-1-yl moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pteridine Core: This can be achieved through the condensation of appropriate diamines with formamide derivatives under high-temperature conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pteridine core.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a 2-methoxyphenyl group, is introduced via a nucleophilic substitution reaction, typically using a suitable leaving group on the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pteridine core or the aromatic rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pteridines, amine derivatives, and quinone derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
  • N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
  • N-(4-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine

Uniqueness

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-32-19-5-3-2-4-18(19)30-12-14-31(15-13-30)23-28-21-20(25-10-11-26-21)22(29-23)27-17-8-6-16(24)7-9-17/h2-11H,12-15H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWYHHWOEMENLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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